![molecular formula C10H18N2O5 B558528 Boc-D-Glu-NH2 CAS No. 55297-72-8](/img/structure/B558528.png)
Boc-D-Glu-NH2
Overview
Description
Boc-D-Glu-NH2, also known as (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is a chemical compound with the molecular formula C10H18N2O5 . It is a specialty product often used for proteomics research .
Molecular Structure Analysis
The molecular structure of Boc-D-Glu-NH2 consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact mass is 246.12200 .
Physical And Chemical Properties Analysis
Boc-D-Glu-NH2 is a white to off-white powder . It should be stored in a dry environment at 2-8°C . The LogP value is 1.32100, indicating its lipophilicity .
Scientific Research Applications
Synthesis of Peptide Analogs : Boc-D-Glu-NH2 is used in the synthesis of peptide analogs with potential biological activities. For instance, Charpentier et al. (1989) synthesized cyclic and linear analogs of CCK8 (cholecystokinin) incorporating Boc-D-Glu-NH2 to investigate their binding affinities and selectivity for central receptors in the brain and pancreas (Charpentier et al., 1989).
Study of Zinc-Binding Sites : Boc-Glu-Thr-Ile-His-OMe, containing a Boc-protected glutamate, was studied by Yamamura et al. (1998) to understand the zinc-binding sites of proteases. This research focused on the interaction of the peptide with Zn2+ using NMR and mass spectrometry (Yamamura et al., 1998).
Electrophysiological Studies : Böhme et al. (1989) conducted electrophysiological studies with new CCK analogs, including those containing Boc-D-Glu-NH2, to understand their effects on rat hippocampal slices and correlate these with binding affinities on B-type receptors (Böhme et al., 1989).
Nanoparticle Formation in Biomaterials : Le Hellaye et al. (2008) described the synthesis of amino poly(trimethylene carbonate)-NHt-Boc and its subsequent transformation into nanoparticles. These nanoparticles have potential applications in biomaterials (Le Hellaye et al., 2008).
Peptide Motif Designs : Bobde et al. (2009) investigated the use of D-amino acids, including Boc-D-Glu-NH2, in designing specific peptide folding motifs. Their study provided insights into the solution conformations of these peptides (Bobde et al., 2009).
Safety and Hazards
Boc-D-Glu-NH2 is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment, including chemical-resistant gloves and safety goggles, when handling this compound . In case of accidental release, it’s advised to mix with sand or similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal .
Mechanism of Action
Target of Action
Boc-D-Glu-NH2 is a biochemical compound used in proteomics research The primary targets of Boc-D-Glu-NH2 are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that Boc-D-Glu-NH2 is used in proteomics research , suggesting it may play a role in protein synthesis or modification.
Result of Action
As a compound used in proteomics research , it may have effects on protein synthesis or modification, but specific effects require further investigation.
Action Environment
It’s known that boc-d-glu-nh2 should be stored in a sealed container in a dry environment at 2-8°c . This suggests that temperature and humidity may affect its stability.
properties
IUPAC Name |
(4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBDBBBJXGPIH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426754 | |
Record name | Boc-D-Glu-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Glu-NH2 | |
CAS RN |
55297-72-8 | |
Record name | Boc-D-Glu-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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